Methyl 2-[(6-chloro-2-methyl-5-nitro-4-pyrimidinyl)amino]acetate
Overview
Description
“Methyl 2-[(6-chloro-2-methyl-5-nitro-4-pyrimidinyl)amino]acetate” is a complex organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a nitro group (-NO2), a methyl group (-CH3), an amino group (-NH2), and a chloro group (-Cl) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the nitro, methyl, and amino groups, and the formation of the acetate ester . The exact synthesis would depend on the specific reactions used and the order in which the groups are introduced .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring provides a rigid, planar structure to the molecule. The presence of the nitro, methyl, amino, and chloro groups would add complexity to the structure and could influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The nitro group is often involved in reactions that lead to the formation or breaking of nitrogen-oxygen bonds . The amino group can participate in a variety of reactions, including those involving the formation or breaking of nitrogen-carbon bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents . The presence of the chloro and methyl groups could influence the compound’s volatility and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. For example, if this compound has interesting biological activity, it could be studied as a potential drug . Alternatively, if it has unique physical or chemical properties, it could be used in the development of new materials.
Properties
IUPAC Name |
methyl 2-[(6-chloro-2-methyl-5-nitropyrimidin-4-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O4/c1-4-11-7(9)6(13(15)16)8(12-4)10-3-5(14)17-2/h3H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBZZCLQABRFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])NCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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